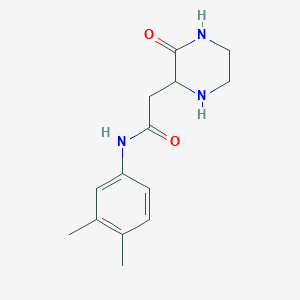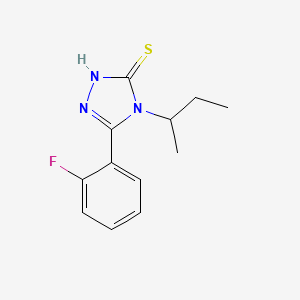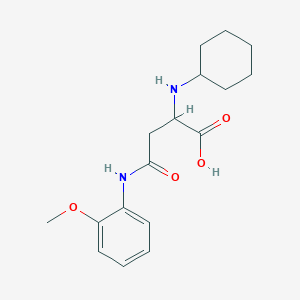![molecular formula C20H13BrN2O3 B4131299 3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4131299.png)
3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile
描述
3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile, commonly known as BMFNA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMFNA belongs to the class of acrylonitriles, which are known for their diverse biological activities.
科学研究应用
BMFNA has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. BMFNA has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. BMFNA has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. Additionally, BMFNA has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of BMFNA is not fully understood, but it is believed to involve the inhibition of various cellular pathways. BMFNA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. BMFNA has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. The neuroprotective effects of BMFNA are believed to be due to its antioxidant activity and the inhibition of inflammatory pathways.
Biochemical and Physiological Effects
BMFNA has been shown to have various biochemical and physiological effects. BMFNA has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. BMFNA has also been shown to decrease the expression of various inflammatory cytokines, which may contribute to its neuroprotective effects. Additionally, BMFNA has been shown to inhibit the growth and proliferation of bacterial cells by disrupting their cell membrane integrity.
实验室实验的优点和局限性
BMFNA has several advantages for use in lab experiments. BMFNA is a synthetic compound that can be easily synthesized and purified, allowing for consistent and reproducible results. BMFNA has also been extensively studied, and its biological activities are well-established. However, BMFNA also has some limitations. BMFNA is a highly reactive compound that can easily form adducts with other biomolecules, leading to potential artifacts in experimental results. Additionally, BMFNA is a toxic compound that requires careful handling and disposal.
未来方向
There are several future directions for the study of BMFNA. One potential direction is the development of BMFNA derivatives with improved potency and selectivity. Another direction is the investigation of the potential use of BMFNA in combination with other chemotherapeutic agents for cancer treatment. Additionally, the mechanism of action of BMFNA needs to be further elucidated to fully understand its biological activities. Finally, the potential use of BMFNA in other scientific research areas, such as inflammation and immunology, should be explored.
Conclusion
In conclusion, BMFNA is a synthetic compound that has been extensively studied for its potential use in scientific research. BMFNA has demonstrated potent cytotoxicity against various cancer cell lines, neuroprotective effects against oxidative stress-induced neuronal damage, and antimicrobial activity against various bacterial strains. The mechanism of action of BMFNA is not fully understood, but it is believed to involve the inhibition of various cellular pathways. BMFNA has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of BMFNA, including the development of BMFNA derivatives with improved potency and selectivity, investigation of its use in combination with other chemotherapeutic agents, and exploration of its potential use in other scientific research areas.
属性
IUPAC Name |
(E)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c1-13-2-3-15(11-19(13)21)20-9-8-18(26-20)10-16(12-22)14-4-6-17(7-5-14)23(24)25/h2-11H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUNKOYFDBZMRN-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-7,7-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4131222.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4131242.png)
![4-[3-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4131247.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl acetate](/img/structure/B4131254.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4131256.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4131276.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4131279.png)

![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4131310.png)
![1-(4-bromophenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131318.png)
